molecular formula C45H34O2S2 B12819499 3,5-Bis(tritylthio)benzoic acid

3,5-Bis(tritylthio)benzoic acid

Cat. No.: B12819499
M. Wt: 670.9 g/mol
InChI Key: ANQRDAWNYSZAOP-UHFFFAOYSA-N
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Description

3,5-Bis(tritylthio)benzoic acid is an organic compound with the molecular formula C45H34O2S2 It is characterized by the presence of two tritylthio groups attached to the 3 and 5 positions of a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(tritylthio)benzoic acid typically involves the reaction of 3,5-dimercaptobenzoic acid with trityl chloride in the presence of a base. The reaction proceeds through the formation of tritylthio intermediates, which are subsequently oxidized to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(tritylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The tritylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivatives.

    Substitution: The tritylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, along with suitable catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

3,5-Bis(tritylthio)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(tritylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The tritylthio groups can engage in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Known for its use as a synthetic intermediate and in medicinal chemistry.

    3,5-Dimercaptobenzoic acid: A precursor in the synthesis of 3,5-Bis(tritylthio)benzoic acid.

    3,5-Dinitrobenzoic acid: Utilized in organic synthesis and as a reagent in analytical chemistry.

Uniqueness

This compound is unique due to the presence of tritylthio groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C45H34O2S2

Molecular Weight

670.9 g/mol

IUPAC Name

3,5-bis(tritylsulfanyl)benzoic acid

InChI

InChI=1S/C45H34O2S2/c46-43(47)34-31-41(48-44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)49-45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H,(H,46,47)

InChI Key

ANQRDAWNYSZAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC(=CC(=C4)C(=O)O)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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